molecular formula C16H20FN5O B2750821 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide CAS No. 1286711-68-9

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide

Cat. No. B2750821
CAS RN: 1286711-68-9
M. Wt: 317.368
InChI Key: GWJGMGJWPFUEQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzamide group, a pyrimidine group, and an ethylamino group . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. The ethylamino group suggests the presence of an ethyl group attached to an amino group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

Amines, such as the ethylamino group in this compound, are generally good nucleophiles and can react with many electrophilic functional groups . They can also form imine derivatives when reacted with aldehydes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as a certain molecular weight, melting point, boiling point, and solubility in various solvents .

Scientific Research Applications

Antibacterial Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide: has been studied for its antibacterial properties. Research indicates that derivatives of this compound, such as the tetraphenylborate ion-associate complex, exhibit good activity against Gram-positive bacteria like Staphylococcus aureus ATCC 29,213 and Bacillus subtilis ATCC 10400, as well as yeast, including Candida albicans ATCC 10231 . This suggests potential applications in developing new antibacterial agents that could be effective against resistant strains of bacteria.

Computational Chemistry Studies

The compound’s derivatives have been characterized using computational chemistry methods, such as Density Functional Theory (DFT) . These studies help understand the electronic characteristics of the compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . Such analyses are crucial for predicting reactivity and interaction with biological targets, which is essential for drug design and discovery.

Ion-Associate Complex Formation

The ability to form ion-associate complexes with bio-active molecules is significant for comprehending interactions between drugs and receptors . This property can be exploited in pharmaceutical research to enhance the delivery and efficacy of drugs by improving their solubility and stability.

Spectroscopic Characterization

The compound and its complexes can be characterized by various spectroscopic methods, including Infrared Spectra (FT-IR) and Nuclear Magnetic Resonance (NMR) . These techniques are fundamental in the structural elucidation of new compounds, which is a critical step in the development of pharmaceuticals and other chemical products.

Antimicrobial Drug Development

Derivatives of this compound have been synthesized and tested for antimicrobial activities. They show promise in the development of new antimicrobial drugs, which is increasingly important due to the rise of drug-resistant infections . The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions enhances its biocompatibility and potential as a therapeutic agent.

Asymmetric Synthesis of N-Heterocycles

The compound’s derivatives have applications in the asymmetric synthesis of N-heterocycles, which are structures commonly found in many drugs . The synthesis of enantiopure compounds is crucial for creating medications with improved efficacy and reduced side effects.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets often provide information on hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-3-18-14-10-11(2)21-16(22-14)20-9-8-19-15(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJGMGJWPFUEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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